
5-Bromo-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)nicotinamide is a complex organic compound that features a bromine atom, a methoxyphenyl group, a methylthiazole ring, and a nicotinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenylacetic acid with thioamide under acidic conditions.
Coupling with Nicotinamide: The final step involves coupling the brominated thiazole with nicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents, along with rigorous quality control measures, would be essential to produce the compound at an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, to form corresponding quinones. Reduction reactions can also occur, especially at the nicotinamide moiety.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules or polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced nicotinamide derivatives.
Applications De Recherche Scientifique
5-Bromo-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and pathways in pathogens and cancer cells.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets, aiding in drug design and development.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms in cells.
Industrial Applications: Potential use in the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of essential biochemical pathways in pathogens or cancer cells, resulting in antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-N-(4-methoxyphenyl)nicotinamide
- 5-Bromo-N-(3-chloro-4-methoxyphenyl)nicotinamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
5-Bromo-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)nicotinamide is unique due to the presence of the 5-methylthiazole ring, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable candidate for drug development and other applications.
Propriétés
Formule moléculaire |
C17H14BrN3O2S |
|---|---|
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
5-bromo-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14BrN3O2S/c1-10-15(11-3-5-14(23-2)6-4-11)20-17(24-10)21-16(22)12-7-13(18)9-19-8-12/h3-9H,1-2H3,(H,20,21,22) |
Clé InChI |
CJEUETZZIFGRDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)NC(=O)C2=CC(=CN=C2)Br)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


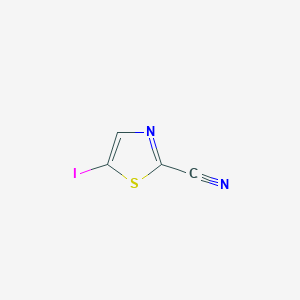
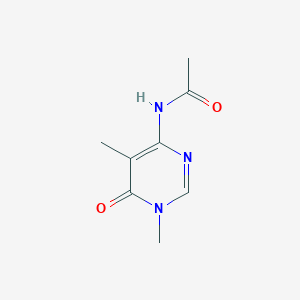
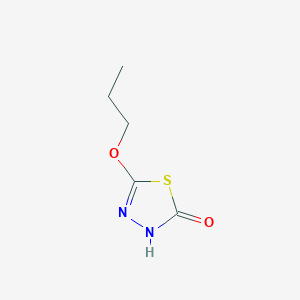
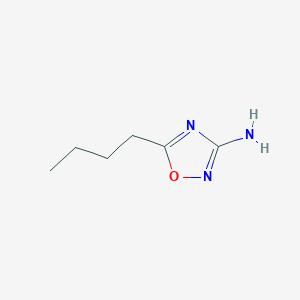
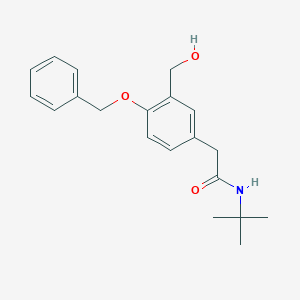

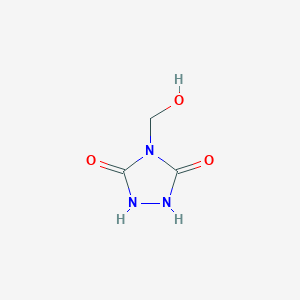
![9Ah-pyrido[1,2-a]pyrazine](/img/structure/B13105954.png)
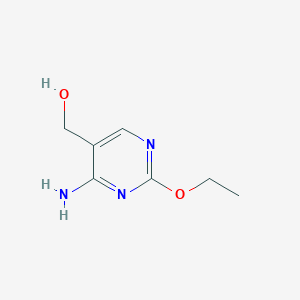
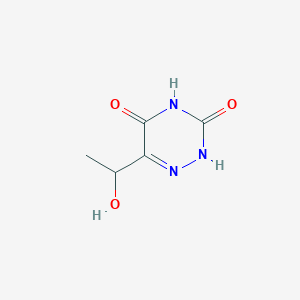
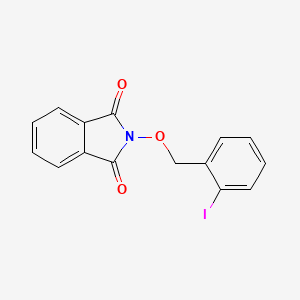
![2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13105990.png)
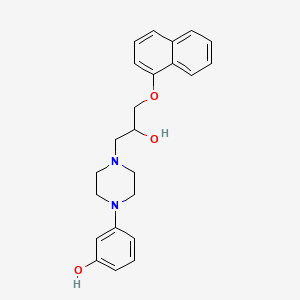
![3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride](/img/structure/B13106008.png)
